Extended Spacer Length vs. Carboxymethyl Analog: A Key Structural Distinction
A key structural differentiator is the length of the carboxylic acid-bearing side chain. 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid possesses an ethyl spacer between the sulfur atom and the terminal carboxyl group. In contrast, a closely related commercially available analog, 2-[(carboxymethyl)sulfanyl]nicotinic acid (CAS 325704-15-2), features only a single methylene spacer [1]. This difference in carbon chain length (C2 vs. C1) directly impacts the distance and conformational flexibility between the nicotinic acid core and the secondary metal-binding or reaction site. For applications where a longer, more flexible tether is required for optimal geometry in a coordination complex or for distance-dependent bioconjugation, the target compound provides a distinct structural advantage.
| Evidence Dimension | Carbon atoms in carboxyalkyl chain |
|---|---|
| Target Compound Data | 2 (ethyl linker) |
| Comparator Or Baseline | 2-[(carboxymethyl)sulfanyl]nicotinic acid: 1 (methyl linker) |
| Quantified Difference | 1 additional carbon atom, resulting in a longer and more flexible tether |
| Conditions | Structural comparison based on molecular formula and CAS registry differentiation. |
Why This Matters
This structural difference is critical for researchers requiring a specific linker length for metal coordination, bioconjugation, or polymer chemistry applications, making the target compound the necessary choice over the shorter analog.
- [1] CAS Common Chemistry. (n.d.). 2-[(Carboxymethyl)sulfanyl]nicotinic acid (CAS 325704-15-2). View Source
